molecular formula C9H13ClN2 B13295614 4-Butyl-5-chloropyridin-3-amine

4-Butyl-5-chloropyridin-3-amine

Cat. No.: B13295614
M. Wt: 184.66 g/mol
InChI Key: MQMJICTUVPEDNP-UHFFFAOYSA-N
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Description

4-Butyl-5-chloropyridin-3-amine is an organic compound with the molecular formula C9H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-5-chloropyridin-3-amine typically involves the chlorination of 4-butylpyridine followed by amination. One common method is the reaction of 4-butylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position. The resulting 4-butyl-5-chloropyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-5-chloropyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination, thiols for thiolation, and alkoxides for alkoxylation.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Butyl-5-chloropyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

4-butyl-5-chloropyridin-3-amine

InChI

InChI=1S/C9H13ClN2/c1-2-3-4-7-8(10)5-12-6-9(7)11/h5-6H,2-4,11H2,1H3

InChI Key

MQMJICTUVPEDNP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1N)Cl

Origin of Product

United States

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